molecular formula C11H12N2O3 B1583247 4-(3-Oxobutanamido)benzamide CAS No. 56766-13-3

4-(3-Oxobutanamido)benzamide

Cat. No.: B1583247
CAS No.: 56766-13-3
M. Wt: 220.22 g/mol
InChI Key: OSHMIKIYRAREFA-UHFFFAOYSA-N
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Description

4-(3-Oxobutanamido)benzamide is an organic compound with the molecular formula C₁₁H₁₂N₂O₃. It is a benzamide derivative that features an amide group attached to a benzene ring, along with an oxobutanamido group. This compound is primarily used in research settings and has various applications in chemistry and biology .

Scientific Research Applications

4-(3-Oxobutanamido)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products .

Mechanism of Action

Target of Action

The primary targets of 4-(3-Oxobutanamido)benzamide are various enzymes such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These enzymes play crucial roles in various biochemical reactions in the body.

Mode of Action

The exact mode of action of This compound This interaction can alter the normal functioning of these enzymes, resulting in various physiological effects .

Biochemical Pathways

The biochemical pathways affected by This compound Given its targets, it is likely to influence several pathways related to enzyme activity and protein function . The downstream effects of these changes can have significant impacts on cellular processes and overall physiology.

Result of Action

The molecular and cellular effects of This compound ’s action are likely to be diverse, given its multiple targets. By interacting with these targets, the compound can influence various cellular processes, potentially leading to changes in cell function and overall physiology .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxobutanamido)benzamide typically involves the reaction of 4-aminobenzamide with 3-oxobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxobutanamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Oxobutanamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions and reactions are required .

Properties

IUPAC Name

4-(3-oxobutanoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7(14)6-10(15)13-9-4-2-8(3-5-9)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHMIKIYRAREFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356619
Record name 4-(3-Oxobutanamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56766-13-3
Record name 4-(3-Oxobutanamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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